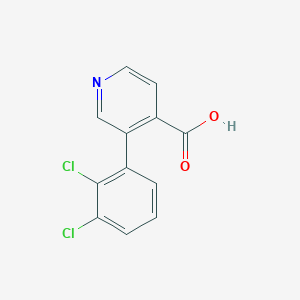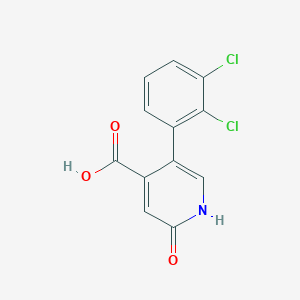
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% (DCPMN) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. DCPMN is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the laboratory for a wide range of applications. DCPMN has been studied for its ability to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. DCPMN has also been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. Additionally, DCPMN has been studied for its anti-tumor and anti-cancer properties.
Wirkmechanismus
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the production of prostaglandins. This results in a decrease in the production of inflammatory mediators, which leads to a decrease in inflammation.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the expression of certain genes involved in cell signaling pathways, which can lead to changes in the activity of certain proteins. These changes can lead to changes in cellular metabolism, which can affect the biochemical and physiological processes of the cell.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is a non-steroidal anti-inflammatory drug (NSAID) and is relatively stable in aqueous solutions. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% can be toxic at high concentrations and can cause side effects in humans. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has a relatively short half-life in aqueous solutions and can degrade over time.
Zukünftige Richtungen
The potential applications of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% are still being explored. Future research could focus on the development of more stable and less toxic derivatives of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%. Additionally, more research could be conducted on the molecular mechanisms of action of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% and its effects on cell signaling pathways. Additionally, research could be conducted on the potential applications of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted on the potential for 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% to be used in combination with other drugs to enhance the efficacy of drug treatments.
Synthesemethoden
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 2,3-dichlorophenol with methoxylamine hydrochloride in the presence of a base catalyst. This reaction yields 5-(2,3-dichlorophenyl)-2-methoxynicotinic acid. The second step involves the addition of acetic anhydride to the reaction mixture, which yields 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%. The final step involves the purification of the reaction mixture to obtain 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in 95% purity.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in various scientific fields. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been used as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins and other inflammatory mediators. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has also been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its anti-tumor and anti-cancer properties. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has also been used in studies of molecular mechanisms of action and biochemical and physiological effects.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-12-9(13(17)18)5-7(6-16-12)8-3-2-4-10(14)11(8)15/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUAAWSOCAEZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687996 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-63-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














